molecular formula C15H19F3O4S B13922033 (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate CAS No. 786690-11-7

(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate

Cat. No.: B13922033
CAS No.: 786690-11-7
M. Wt: 352.4 g/mol
InChI Key: XMFLPEXCIIJGQU-UHFFFAOYSA-N
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Description

(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C15H19F3O4S. It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to an isochromene ring system.

Preparation Methods

The synthesis of (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate typically involves the reaction of 1,1,4,4,7-pentamethyl-3H-isochromene with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound can be used to introduce new functional groups into organic molecules .

Comparison with Similar Compounds

Similar compounds to (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate include other trifluoromethanesulfonate esters and isochromene derivatives. For example:

The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other sulfonate esters.

Properties

CAS No.

786690-11-7

Molecular Formula

C15H19F3O4S

Molecular Weight

352.4 g/mol

IUPAC Name

(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate

InChI

InChI=1S/C15H19F3O4S/c1-9-6-11-10(13(2,3)8-21-14(11,4)5)7-12(9)22-23(19,20)15(16,17)18/h6-7H,8H2,1-5H3

InChI Key

XMFLPEXCIIJGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OS(=O)(=O)C(F)(F)F)C(COC2(C)C)(C)C

Origin of Product

United States

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